1-(2-Naphthylsulfonyl)-1H-imidazole
Description
1-(2-Naphthylsulfonyl)-1H-imidazole is a sulfonamide-functionalized imidazole derivative characterized by a 2-naphthylsulfonyl group attached to the nitrogen atom of the imidazole ring. The sulfonyl group confers electron-withdrawing properties and enhances chemical stability, making it a candidate for diverse applications in medicinal chemistry and materials science. Sulfonyl-containing imidazoles are frequently utilized as intermediates in drug synthesis, enzyme inhibitors, or luminescent materials due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonylimidazole |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,15-8-7-14-10-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |
InChI Key |
JANLJLUTHIIDKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CN=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Antiepileptic Potential
In a CoMSIA study of 44 1-(Naphthylalkyl)-1H-imidazole analogs, the naphthyl group’s position and alkyl chain length significantly influenced ED50 values in maximal electroshock (MES) tests. For example, analogs with electron-withdrawing groups exhibited lower ED50 (higher pED50), suggesting that the sulfonyl group in this compound could offer similar advantages .
Antimicrobial Activity
1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives showed moderate activity against Candida albicans and Mycobacterium tuberculosis (MIC: 8–32 µg/mL). The diaryl substituents in these compounds likely enhance membrane disruption, whereas the sulfonyl group in the target compound may instead improve metabolic stability or target selectivity .
Key Research Findings and Trends
Steric and Electronic Effects : Sulfonyl groups enhance stability and modulate electronic properties but introduce steric challenges. For instance, 1-(2,4,6-Triisopropylphenylsulfonyl)-1H-imidazole’s bulkiness limits its use in catalytic applications, whereas smaller sulfonyl groups (e.g., tosyl) are preferred for synthetic intermediates .
Biological Activity : Sulfonyl-imidazole hybrids often outperform alkyl or aryl analogs in target binding due to improved hydrogen-bond acceptor capacity. However, excessive bulk can reduce efficacy, as seen in mesitylsulfonyl derivatives .
Synthetic Utility : The sulfonyl group facilitates regioselective functionalization of imidazole, as demonstrated in the synthesis of dibenzothiophene and ferrocenyl derivatives .
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